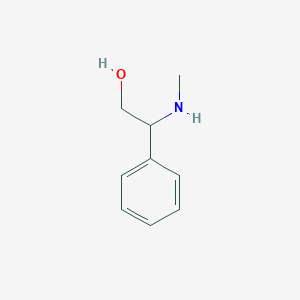

2-(Methylamino)-2-phenylethanol

Vue d'ensemble

Description

2-(Methylamino)-2-phenylethanol is an organic compound with the molecular formula C9H13NO. It is a chiral molecule, meaning it has two enantiomers that are mirror images of each other. This compound is of interest due to its structural similarity to other biologically active compounds, such as ephedrine and pseudoephedrine, which are known for their stimulant and decongestant properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-2-phenylethanol typically involves the reaction of benzaldehyde with methylamine in the presence of a reducing agent. One common method is the reductive amination of benzaldehyde using sodium cyanoborohydride as the reducing agent. The reaction proceeds as follows:

Formation of Imine: Benzaldehyde reacts with methylamine to form an imine intermediate.

Reduction: The imine is then reduced to this compound using sodium cyanoborohydride.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalytic hydrogenation over palladium on carbon (Pd/C) is another method employed for the reduction step, providing a more environmentally friendly alternative to cyanoborohydride .

Analyse Des Réactions Chimiques

Oxidation Reactions

This compound undergoes oxidation primarily at the alcohol group or amine moiety depending on reaction conditions:

Key oxidative pathways:

-

Alcohol oxidation:

Converted to 2-(methylamino)-2-phenylacetaldehyde using Mn-based catalysts like LMnIV(O)₃MnIVL₂ in the presence of H₂O₂ and acetic acid. Yields reach 88% with 1350 catalytic turnovers under optimized conditions .

-

Amine oxidation:

Forms N-oxide derivatives when treated with peracetic acid (AcOOH), achieving up to 970 turnovers in stereoretentive oxidations .

Reduction Reactions

The compound participates in hydrogenation and transfer hydrogenation processes:

Notable reductions:

-

Amide formation via borohydride reduction:

Reacts with sodium borohydride (NaBH₄) in THF to produce N-methyl derivatives . -

Lithium aluminum hydride (LAH) treatment:

Converts ester precursors to this compound with 88% efficiency at reflux conditions .

Substitution Reactions

The hydroxyl and amine groups enable nucleophilic substitutions:

Demonstrated transformations:

-

Alkylation:

Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts . -

Acylation:

Treating with acetyl chloride yields N-acetylated derivatives in anhydrous dichloromethane .

Stereochemical Reactivity

The (S)-enantiomer shows distinct behavior in catalytic systems:

-

Retains >99% stereochemical configuration during Mn-catalyzed oxidations of cis/trans-dimethylcyclohexanes .

-

Epoxidation of chiral analogs achieves 1000 TONs with H₂O₂/AcOH systems .

Industrial-Scale Modifications

Continuous flow synthesis methods improve scalability:

Applications De Recherche Scientifique

Microbiological Applications

Bacteriostatic Activity

One of the prominent applications of 2-(Methylamino)-2-phenylethanol is its bacteriostatic activity. Research indicates that this compound disrupts bacterial cell membranes, leading to increased membrane fluidity and ultimately inhibiting bacterial growth. The hydrophobic nature of this compound allows it to integrate into lipid bilayers, altering their structural integrity and function. Studies have shown that derivatives of this compound correlate with their bacteriostatic activity, suggesting that the more hydrophobic the derivative, the greater its impact on membrane structure and bacterial viability .

Case Study: Impact on Escherichia coli

In a controlled study involving Escherichia coli, varying concentrations of this compound were tested for their growth-inhibiting effects. The results demonstrated a dose-dependent relationship, where higher concentrations significantly reduced bacterial growth rates. This underscores its potential as a natural antimicrobial agent in food preservation and clinical settings .

Biochemical Applications

Enhancement of Polyhydroxybutyrate Accumulation

Another significant application is in enhancing polyhydroxybutyrate (PHB) accumulation in cyanobacteria. Research has shown that treatment with this compound can increase PHB levels dramatically under nitrogen-depleted conditions. For instance, a study reported that the addition of 10 mM of this compound led to PHB accumulation up to 33% (w/w dry weight), compared to just 7% in control cultures without the compound . This property is particularly valuable for bioplastic production, which is an area of growing interest due to environmental concerns related to plastic waste.

Gene Expression Modulation

The compound also affects gene expression related to metabolic pathways in treated cells. Notably, genes involved in photosynthesis and amino acid metabolism were downregulated, while those associated with energy metabolism were upregulated. This modulation indicates potential applications in metabolic engineering for enhanced production of valuable biochemicals .

Material Science Applications

Synthesis of Advanced Materials

Recent studies have explored the use of this compound in synthesizing advanced materials through sonochemical reactions. This method has shown promise in creating condensed morpholine monoadducts, which are valuable for various industrial applications . The ability to manipulate this compound's reactivity opens new avenues for developing materials with tailored properties.

Safety and Toxicological Considerations

While this compound exhibits beneficial properties, it is essential to consider its safety profile. The compound is categorized as harmful if swallowed and can cause skin irritation . Therefore, handling protocols must be established when utilizing this compound in laboratory or industrial settings.

Data Summary Table

| Application Area | Specific Application | Key Findings |

|---|---|---|

| Microbiology | Bacteriostatic Activity | Disrupts bacterial membranes; effective against E. coli |

| Biochemistry | PHB Accumulation Enhancement | Increases PHB levels up to 33% under nitrogen depletion |

| Material Science | Synthesis of Advanced Materials | Used in sonochemical reactions for new material development |

| Safety | Toxicological Profile | Harmful if swallowed; causes skin irritation |

Mécanisme D'action

The mechanism of action of 2-(Methylamino)-2-phenylethanol involves its interaction with adrenergic receptors. It acts as a sympathomimetic agent, mimicking the effects of endogenous catecholamines like norepinephrine. This interaction leads to the activation of the adrenergic receptors, resulting in increased heart rate, bronchodilation, and vasoconstriction .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ephedrine: Similar structure but with a hydroxyl group on the beta carbon.

Pseudoephedrine: Similar to ephedrine but with different stereochemistry.

Phenylephrine: Lacks the methylamino group but has similar adrenergic activity.

Uniqueness

2-(Methylamino)-2-phenylethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Activité Biologique

2-(Methylamino)-2-phenylethanol, also known as (S)-2-(Methylamino)-2-phenylethanol, is an organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Chemical Formula : C₉H₁₃NO

- Molecular Weight : Approximately 151.21 g/mol

- Physical State : Colorless liquid, soluble in water and organic solvents

- Functional Groups : Hydroxyl (-OH) and amine (-NH)

The presence of these functional groups contributes to the compound's reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable bacteriostatic effects , particularly against various bacterial strains. It disrupts bacterial membranes, affecting cellular functions such as DNA, RNA, and protein synthesis. The compound's amphipathic nature allows it to integrate into lipid bilayers, altering membrane fluidity and organization, which enhances its bactericidal properties.

While specific mechanisms of action for this compound remain under investigation, studies suggest the following pathways:

- Membrane Disruption : The compound interacts with bacterial membranes, leading to structural changes that impair cellular integrity.

- Conversion to Toxic Derivatives : It can be metabolized into more toxic derivatives like phenylacetaldehyde, which enhances its antimicrobial efficacy.

Case Studies

-

Bacteriostatic Activity Assessment

- In a study assessing the bacteriostatic properties of this compound against Escherichia coli and Staphylococcus aureus, it was observed that the compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests a potent antimicrobial effect that warrants further exploration in clinical settings.

-

Membrane Interaction Studies

- Another investigation focused on the interaction of this compound with lipid bilayers using fluorescence spectroscopy. Results indicated that the compound alters membrane fluidity in a concentration-dependent manner, which correlates with its bacteriostatic activity.

Applications in Pharmaceuticals

Given its biological properties, this compound serves as a valuable building block in pharmaceutical chemistry. Its ability to influence biological membranes makes it a candidate for drug development targeting bacterial infections. Moreover, its chiral nature allows for asymmetric synthesis of pharmaceuticals where stereochemistry is crucial for efficacy.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Mechanism of Action |

|---|---|---|

| This compound | Yes | Membrane disruption |

| (S)-2-(Methylamino)-2-phenylethanol | Yes | Membrane fluidity alteration |

| Phenylacetaldehyde | Moderate | Cytotoxic effects |

This table highlights the unique antimicrobial properties of this compound compared to structurally similar compounds.

Propriétés

IUPAC Name |

2-(methylamino)-2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10-9(7-11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIMZYAYESNNIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901307014 | |

| Record name | β-(Methylamino)benzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27594-65-6 | |

| Record name | β-(Methylamino)benzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27594-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-(Methylamino)benzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylamino)-2-phenylethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.